molecular formula C14H10FI2NO2 B2790430 N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide CAS No. 439107-28-5

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide

Cat. No. B2790430
CAS RN: 439107-28-5
M. Wt: 497.046
InChI Key: QEVBYHQFBYRSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide, also known as FIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FIB is a small molecule that has been synthesized and studied for its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways.

Mechanism of Action

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide exerts its effects by binding to the active site of PTPs, thereby inhibiting their enzymatic activity. This leads to the modulation of various cellular signaling pathways that are involved in cell growth, differentiation, and survival. This compound has been shown to selectively target specific PTPs, which makes it a promising tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific PTPs that it targets. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In autoimmune diseases, this compound has been shown to modulate immune cell function and reduce inflammation, leading to improved disease outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide in lab experiments is its high specificity for certain PTPs, which allows for the selective modulation of specific signaling pathways. Additionally, this compound is a small molecule that can easily penetrate cell membranes, making it suitable for use in various cell-based assays. However, one limitation of this compound is its potential off-target effects, which can lead to unintended consequences in certain experimental settings.

Future Directions

There are several future directions for research on N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide, including the identification of new PTP targets and the development of more potent and selective inhibitors. Additionally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness in cancer and autoimmune disease treatment. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and safety concerns.

Synthesis Methods

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide can be synthesized through a multi-step process that involves the coupling of 4-fluorobenzylamine with 2,3,5-triiodobenzoic acid, followed by a selective reduction and subsequent hydroxylation step. The final product is obtained in high yield and purity, making it suitable for use in various research applications.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide has been extensively studied for its potential applications in cancer research, as PTPs are known to play a critical role in the development and progression of various types of cancer. This compound has been shown to selectively inhibit the activity of specific PTPs, leading to the suppression of cancer cell growth and proliferation. Furthermore, this compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FI2NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBYHQFBYRSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)I)I)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FI2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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